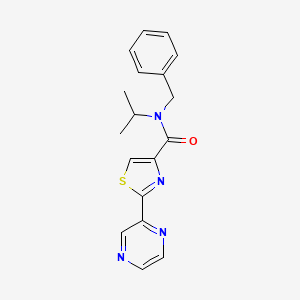

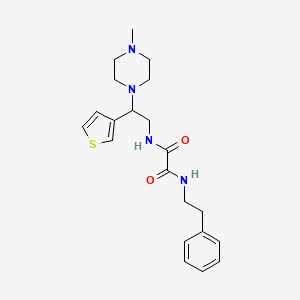

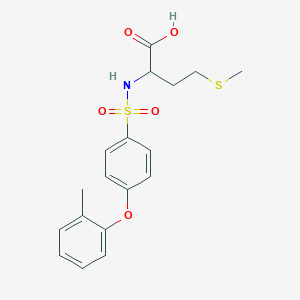

N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical and Chemical Properties Analysis

Thiazole, a component of “N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally related to N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide have demonstrated significant antibacterial and antifungal properties. For example, analogs with a 2-amino benzo[d]thiazolyl substituted pyrazole core exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Another study synthesized a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, which showed antibacterial, antifungal, and anticancer potential (Senthilkumar et al., 2021).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with the compound , have been synthesized and tested against Mycobacterium tuberculosis. These compounds have shown promising activity, suggesting potential use in treating tuberculosis (Gezginci et al., 1998).

Anticancer Evaluation

Research indicates that compounds with a pyrazole base, similar to this compound, may have applications in cancer treatment. For instance, certain pyrazole derivatives have been identified as growth inhibitors of cancer cells and potential cell cycle inhibitors (Nițulescu et al., 2015).

Design and Synthesis for Specific Inhibitors

N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally related to the query compound, have been designed as inhibitors for specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1), showing the potential for targeted drug design (Allan et al., 2009).

Heterocyclic Synthesis

The compound can also be part of more complex heterocyclic syntheses. For example, thiophenylhydrazonoacetates have been used in the synthesis of various heterocyclic compounds, including pyrazole and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Future Directions

Given the compound’s potential applications in drug discovery, material synthesis, and catalysis, future research could focus on exploring these areas in more detail. Additionally, the synthesis and evaluation of related compounds for their anti-tubercular activity suggest potential avenues for future research .

Properties

IUPAC Name |

N-benzyl-N-propan-2-yl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-13(2)22(11-14-6-4-3-5-7-14)18(23)16-12-24-17(21-16)15-10-19-8-9-20-15/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUNWZIEJQWEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2407243.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)